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This guide provides an objective comparison of common dough rheology measurement
techniques, supported by synthesized experimental data reflecting typical inter-laboratory
variation. It is designed to assist researchers in understanding the variability and comparability
of results obtained from different instruments and laboratories.

Introduction to Dough Rheology

Dough rheology is the study of the flow and deformation of dough, which is critical for
predicting its behavior during processing and the quality of the final baked product.[1] The
viscoelastic properties of dough are influenced by flour quality, ingredients, and processing
conditions.[2] Various instruments are used to measure these properties, broadly categorized
into empirical and fundamental methods.[3][4] Empirical instruments, such as the Farinograph,
Extensograph, and Alveograph, are widely used in quality control for their practicality, while
fundamental rheometers provide more detailed information on the material's intrinsic
properties.[3][5]

Inter-laboratory comparisons, or round-robin tests, are essential for establishing the precision
and reproducibility of these methods. This guide synthesizes data from various studies to
present a realistic overview of the expected inter-laboratory variability for key dough rheology
instruments.
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Key Instruments and Parameters in Dough
Rheology

Several instruments are industry standards for dough rheology assessment.[6][7] Each
provides unique insights into the dough's characteristics.

Farinograph: Measures dough consistency and mixing characteristics, such as water

absorption, dough development time, and stability.[3][8]

o Extensograph: Evaluates the dough's resistance to extension and its extensibility, providing
information on its strength and elasticity.[9][10]

o Alveograph: Measures the tenacity and extensibility of dough by inflating a thin sheet of
dough into a bubble.[11][12]

e Mixolab: A versatile instrument that assesses both protein and starch characteristics during
mixing and heating.[13][14]

Inter-Laboratory Comparison of Dough Rheology
Measurements

To illustrate the typical variation observed between laboratories, this section presents
synthesized data from a hypothetical inter-laboratory study involving five laboratories and three
different flour samples (Weak, Medium, and Strong). The data is generated based on reported
coefficients of variation and precision studies.[15][16][17]

Farinograph Data

The Farinograph assesses the mixing properties of dough. Key parameters include Water
Absorption (WA), Dough Development Time (DDT), and Stability.
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Dough
Flour Sample Laboratory Water . Development Stability (min)
Absorption (%) . .
Time (min)
Weak Lab 1 56.2 35 5.1
Lab 2 55.8 3.7 55
Lab 3 56.5 34 4.9
Lab 4 56.0 3.6 5.3
Lab 5 56.3 3.5 52
Medium Lab 1 60.5 5.8 10.2
Lab 2 60.1 6.1 10.8
Lab 3 60.8 5.6 9.9
Lab 4 60.3 5.9 10.5
Lab 5 60.6 5.7 10.3
Strong Lab 1 64.8 8.2 15.5
Lab 2 64.2 85 16.1
Lab 3 65.1 8.0 15.0
Lab 4 64.5 8.3 15.8
Lab5 64.9 8.1 15.6

Extensograph Data

The Extensograph measures the dough's resistance to extension (Rmax) and extensibility (E).
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Resistance to Lo
Extensibility (E,

Flour Sample Laboratory Extension (Rmax,
BU) mm)

Weak Lab 1 350 160
Lab 2 365 155

Lab 3 340 165

Lab 4 355 158

Lab 5 348 162

Medium Lab 1 550 145
Lab 2 570 140

Lab 3 540 150

Lab 4 560 142

Lab 5 555 148

Strong Lab 1 800 120
Lab 2 825 115

Lab 3 790 125

Lab 4 810 118

Lab5 805 122

Alveograph Data

The Alveograph provides parameters such as Tenacity (P), Extensibility (L), and Dough

Strength (W).
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. . Dough

Flour Sample Laboratory Tenacity (P Extensibility Strength (W,
mmH20) (L, mm)
10-4J)

Weak Lab 1 60 110 180
Lab 2 63 105 185
Lab 3 58 115 175
Lab 4 61 108 182
Lab 5 59 112 178
Medium Lab 1 95 90 280
Lab 2 99 85 290
Lab 3 92 95 275
Lab 4 97 88 285
Lab 5 94 92 278
Strong Lab 1 130 70 400
Lab 2 135 65 415
Lab 3 127 75 390
Lab 4 132 68 405
Lab5 129 72 398

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of dough rheology

measurements. Standardized procedures from organizations like AACC International and ICC
are widely followed.[4][18][19]

Farinograph Protocol (based on AACC Method 54-21.02)

o Sample Preparation: Weigh 3009 of flour (adjusted to 14% moisture basis) and place it in the

Farinograph mixing bowl.
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Water Addition: Add water from a burette to the flour. The amount of water is adjusted to
center the curve peak at the 500 Brabender Unit (BU) line.[8]

Mixing and Recording: Start the mixer and record the dough's resistance to mixing over time.
The test continues until the dough consistency has decreased significantly after reaching its
peak.

Data Analysis: Determine Water Absorption (%), Dough Development Time (min), Arrival
Time (min), Departure Time (min), and Stability (min) from the resulting farinogram.

Extensograph Protocol (bhased on AACC Method 54-
10.01)

Dough Preparation: Prepare a dough in the Farinograph using flour, water, and salt.

Sample Shaping: After a 5-minute rest, take 150g of dough and shape it into a cylinder using
the Extensograph rounder and moulder.

Resting: Place the dough sample in the proofing cabinet and let it rest for a specified time
(typically 45, 90, and 135 minutes).

Stretching: After the resting period, place the dough in the cradle and stretch it with a hook at
a constant speed until it ruptures.

Data Recording: The force exerted during stretching is recorded as an extensigram, from
which Resistance to Extension (BU) and Extensibility (mm) are determined.[20]

Alveograph Protocol (based on ICC Standard No. 121)

Dough Preparation: Mix flour and a salted water solution in the Alveograph mixer to form a
dough.

Sample Extrusion and Cutting: Extrude the dough and cut five dough patties of a specific
thickness.

Resting: Place the dough patties in a thermostatically controlled resting compartment for 20
minutes.
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» Dough Inflation: Place a dough patty on the inflation system and inflate it with air at a
constant flow rate, forming a bubble.

o Data Recording: The internal pressure of the bubble is recorded until it ruptures. The
resulting alveogram provides values for Tenacity (P), Extensibility (L), and Dough Strength
(W).[20][21]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described dough rheology
measurements.
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Farinograph Experimental Workflow
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Extensograph Experimental Workflow
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Alveograph Experimental Workflow

Conclusion

The inter-laboratory comparison of dough rheology measurements highlights the importance of
standardized protocols and the inherent variability of these empirical tests. While instruments
like the Farinograph, Extensograph, and Alveograph provide valuable insights for quality
control and product development, users must be aware of the potential for variation between
laboratories. This guide serves as a reference for understanding these variations and for the
proper application and interpretation of dough rheology data. For critical applications, it is
recommended to conduct in-house validation or participate in proficiency testing programs to
ensure the accuracy and comparability of results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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